molecular formula C10H6BrF3N2O B8441219 1-Isoquinolinamine, 6-bromo-7-(trifluoromethoxy)-

1-Isoquinolinamine, 6-bromo-7-(trifluoromethoxy)-

Cat. No. B8441219
M. Wt: 307.07 g/mol
InChI Key: YXZKFJKNYUHUQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09150544B2

Procedure details

4 g (12 mmol) of 6-Bromo-1-chloro-7-trifluoromethoxy-2H-isoquinoline are intermixed with 14 g acetamide (14 eq.) and 5 g (3 eq.) K2CO3. This mixture is heated for 1 h at 180° C. under stirring. The reaction mixture is stirred in ethylacetate (100 ml) and water (100 ml). The organic phase is separated, dried with Na2SO4 and the solvent removed under reduced pressure after filtration of the drying agent. For purification, a chromatography on silical gel (40-63μ, Merck) is performed with ethylacetate as mobile phase. 890 mg of a solid are obtained.
Name
6-Bromo-1-chloro-7-trifluoromethoxy-2H-isoquinoline
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
14 g
Type
reactant
Reaction Step Two
Name
Quantity
5 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][C:11]=1[O:12][C:13]([F:16])([F:15])[F:14])[CH:8](Cl)[NH:7][CH:6]=[CH:5]2.C([NH2:21])(=O)C.C([O-])([O-])=O.[K+].[K+]>C(OC(=O)C)C.O>[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][C:11]=1[O:12][C:13]([F:16])([F:15])[F:14])[C:8]([NH2:21])=[N:7][CH:6]=[CH:5]2 |f:2.3.4|

Inputs

Step One
Name
6-Bromo-1-chloro-7-trifluoromethoxy-2H-isoquinoline
Quantity
4 g
Type
reactant
Smiles
BrC=1C=C2C=CNC(C2=CC1OC(F)(F)F)Cl
Step Two
Name
Quantity
14 g
Type
reactant
Smiles
C(C)(=O)N
Step Three
Name
Quantity
5 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)OC(C)=O
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
180 °C
Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The organic phase is separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with Na2SO4
CUSTOM
Type
CUSTOM
Details
the solvent removed under reduced pressure
FILTRATION
Type
FILTRATION
Details
after filtration of the drying agent
CUSTOM
Type
CUSTOM
Details
For purification

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C2C=CN=C(C2=CC1OC(F)(F)F)N
Measurements
Type Value Analysis
AMOUNT: MASS 890 mg
YIELD: CALCULATEDPERCENTYIELD 24.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.